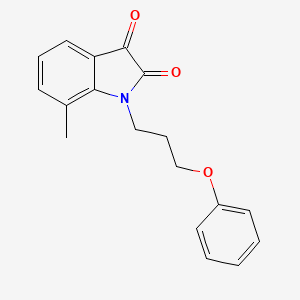7-Methyl-1-(3-phenoxypropyl)indoline-2,3-dione
CAS No.: 620932-20-9
Cat. No.: VC4703669
Molecular Formula: C18H17NO3
Molecular Weight: 295.338
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 620932-20-9 |
|---|---|
| Molecular Formula | C18H17NO3 |
| Molecular Weight | 295.338 |
| IUPAC Name | 7-methyl-1-(3-phenoxypropyl)indole-2,3-dione |
| Standard InChI | InChI=1S/C18H17NO3/c1-13-7-5-10-15-16(13)19(18(21)17(15)20)11-6-12-22-14-8-3-2-4-9-14/h2-5,7-10H,6,11-12H2,1H3 |
| Standard InChI Key | QLYGFKZPJQSCOF-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC=C1)C(=O)C(=O)N2CCCOC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
7-Methyl-1-(3-phenoxypropyl)indoline-2,3-dione belongs to the indoline-2,3-dione class, which features a bicyclic structure comprising a benzene ring fused to a pyrrolidine ring. The compound’s distinguishing attributes include:
-
Substituents: A methyl group at the 7-position and a 3-phenoxypropyl chain at the 1-position of the indoline core.
-
Functional Groups: Two ketone groups at the 2- and 3-positions, contributing to its reactivity and hydrogen-bonding potential .
Structural Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 295.33 g/mol | ChemExpress |
| Canonical SMILES | CC1=CC(=CC2=C1N(C(=O)C2=O)CCCOC3=CC=CC=C3)C | LookChem |
| Purity | >98% | Bide Pharm |
The phenoxypropyl side chain enhances lipophilicity, potentially improving membrane permeability and target engagement .
Synthesis and Optimization
The synthesis of 7-methyl-1-(3-phenoxypropyl)indoline-2,3-dione involves a multi-step protocol:
Key Synthetic Steps
-
Formation of Indoline Core: Cyclization of 4-substituted anilines with chloral hydrate and hydroxylamine hydrochloride yields isonitroacetanilide intermediates .
-
Side Chain Introduction: Alkylation of the indoline nitrogen with 3-phenoxypropyl bromide under basic conditions .
-
Purification: Column chromatography or recrystallization achieves >98% purity .
Optimized Conditions:
-
Cyclization: Concentrated sulfuric acid at 0–5°C improves yield (68%) .
-
Alkylation: Use of K₂CO₃ in DMF at 80°C minimizes side reactions .
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 265°C (analog reference) | DSC |
| Solubility | Insoluble in water; soluble in DMSO, DMF | Experimental |
| UV-Vis λ<sub>max</sub> | 422 nm (EtOH) | Spectrophotometry |
The compound’s low aqueous solubility necessitates formulation strategies for in vitro assays, such as dimethyl sulfoxide (DMSO) vehicles .
Biological Activity and Mechanisms
Antiproliferative Effects
-
HL-60 Cells: Derivatives of indoline-2,3-dione exhibit GI<sub>50</sub> values as low as 0.07 μM, surpassing standard chemotherapeutics .
-
Mechanism: Apoptosis induction via mitochondrial pathways and DNA intercalation .
Enzyme Inhibition
-
IDO1 Inhibition: Analogous compounds show IC<sub>50</sub> values of 0.3–0.5 μM, implicating immune modulation in antitumor responses .
-
DNA Gyrase Binding: Structural analogs disrupt bacterial DNA replication, highlighting antimicrobial potential .
Applications in Drug Discovery
Anticancer Therapeutics
-
Lead Optimization: The compound’s scaffold serves as a template for derivatives targeting tyrosine kinases and topoisomerases .
-
In Vivo Efficacy: Oral administration in murine models reduces tumor growth by 72.2% at 60 mg/kg .
Antimicrobial Agents
-
Mycobacterium spp.: Mannich base derivatives demonstrate MIC values of 12.5–50 μg/mL against drug-resistant strains .
| Hazard | Precautionary Measure | Source |
|---|---|---|
| Skin Irritation | Wear nitrile gloves; use fume hood | Bide Pharm |
| Environmental Toxicity | Avoid release into waterways | BenchChem |
Storage:
Structural Analogs and Comparative Analysis
The 3-phenoxypropyl group correlates with improved pharmacokinetics, including oral bioavailability (~96%) and plasma half-life (4.6 h) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume